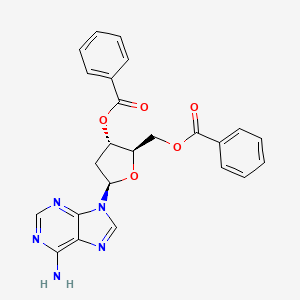

2'-Deoxyadenosine 3',5'-dibenzoate

Description

2'-Deoxyadenosine 3',5'-dibenzoate is a chemically modified nucleoside derivative where benzoate esters replace the hydroxyl groups at the 3' and 5' positions of the deoxyribose sugar (Figure 1). The compound is synthesized via esterification reactions, as evidenced by its availability as a controlled product (Ref: TR-D239590) with a molecular weight of 459.5 g/mol . Its primary applications include use as an intermediate in nucleotide analog synthesis and in biochemical studies probing nucleoside metabolism and receptor interactions.

Properties

Molecular Formula |

C24H21N5O5 |

|---|---|

Molecular Weight |

459.5 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxyoxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C24H21N5O5/c25-21-20-22(27-13-26-21)29(14-28-20)19-11-17(34-24(31)16-9-5-2-6-10-16)18(33-19)12-32-23(30)15-7-3-1-4-8-15/h1-10,13-14,17-19H,11-12H2,(H2,25,26,27)/t17-,18+,19+/m0/s1 |

InChI Key |

BSYKOWLGCUELNQ-IPMKNSEASA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2'-Deoxyadenosine 3',5'-dibenzoate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key bonds through nucleophilic substitution and esterification reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the optimization of synthetic routes to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high throughput and consistent quality.

Chemical Reactions Analysis

Types of Reactions

2'-Deoxyadenosine 3',5'-dibenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace certain groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

2'-Deoxyadenosine 3',5'-dibenzoate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: Investigated for its potential role in biological processes and as a probe for studying enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism by which 2'-Deoxyadenosine 3',5'-dibenzoate exerts its effects involves its interaction with specific molecular targets and pathways. The purine base can interact with nucleic acids, potentially inhibiting or modifying their function. The benzoyloxy group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively.

Comparison with Similar Compounds

Structural Analogs

Phosphate vs. Benzoate Esters

- 2'-Deoxyadenosine 3',5'-bisphosphate (PDAP, CAS 16174-58-6): Replaces benzoates with phosphate groups. This modification increases hydrophilicity and alters biological activity, enabling PDAP to act as a potent P2Y1 receptor antagonist . In contrast, the benzoate esters in 2'-deoxyadenosine 3',5'-dibenzoate likely reduce interaction with polar receptors but enhance cellular uptake .

- 3'-Deoxyadenosine 2',5'-bisphosphate (CAS N/A): Demonstrates positional isomerism, with phosphate groups at 2' and 5'. This configuration shows reduced receptor antagonism compared to PDAP, highlighting the importance of ester group placement .

Fluorinated Derivatives

- 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate: A cytidine analog with fluorine atoms at the 2' position. Fluorination enhances metabolic stability and antiviral activity compared to non-fluorinated dibenzoates, though cytotoxicity may increase .

Mixed Ester Derivatives

- Adenosine, N,N-dibenzoyl-2'-deoxy-, 3'-acetate (CAS 89000-77-1): Features a 3'-acetate and N6-benzoyl groups. The dual modification reduces enzymatic degradation but may sterically hinder interactions with nucleoside transporters .

Table 1: Structural Comparison of Key Analogs

Antitrypanosomal Activity

- 2'-Deoxyadenosine: Exhibits antitrypanosomal activity against Trypanosoma brucei (EC50 ~10 µM), enhanced by adenine co-administration via inhibition of TbMTAP .

- Ara-A (Vidarabine, CAS 5536-17-4) and Cordycepin (CAS 73-03-0): Adenosine analogs lacking benzoate groups. Both show reduced sensitivity to adenine, with Cordycepin's activity slightly diminished in adenine-rich environments .

Immune Modulation

- 2'-Deoxyadenosine: Produced by Streptococcus suis via 5'-nucleotidase to suppress host immune responses, particularly monocytopenia .

- dATP (CAS 1927-31-7): Accumulates in leukemic cells upon deoxyadenosine exposure, inducing cytotoxicity via DNA synthesis disruption .

Physicochemical Properties

- Solubility: Benzoate esters in this compound reduce aqueous solubility compared to phosphate derivatives (e.g., PDAP) but improve organic solvent compatibility .

- Synthetic Purity : High-resolution mass spectrometry (HRMS) and HPLC confirm >95% purity for PDAP and related bisphosphates, comparable to dibenzoate derivatives .

Table 3: Physicochemical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.